1-(Bromomethyl)cyclopropan-1-amine
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Overview
Description
1-(Bromomethyl)cyclopropan-1-amine is an organic compound with the molecular formula C₄H₈BrN It is a cyclopropane derivative where a bromomethyl group is attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)cyclopropan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclopropanone with bromine and ammonia. Another method includes the use of α-bromoketones and aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et₃N) to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropane derivatives.
Reduction Reactions: Reduction can lead to the formation of cyclopropylamines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
- Substitution reactions yield various substituted cyclopropylamines.
- Oxidation reactions produce cyclopropane carboxylic acids.
- Reduction reactions result in cyclopropylamines.
Scientific Research Applications
1-(Bromomethyl)cyclopropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)cyclopropan-1-amine involves its interaction with biological targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopropane ring’s strain also contributes to its reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Cyclopropylamine: Lacks the bromomethyl group, making it less reactive.
Bromocyclopropane: Does not have the amine group, limiting its biological applications.
Cyclopropanecarboxylic acid: Contains a carboxyl group instead of an amine, altering its chemical properties.
Uniqueness: 1-(Bromomethyl)cyclopropan-1-amine is unique due to the presence of both a bromomethyl and an amine group on the cyclopropane ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
1-(bromomethyl)cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN/c5-3-4(6)1-2-4/h1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYDGKPHYFGPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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